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molecular formula CuS B071980 Copper(II) sulfide CAS No. 1317-40-4

Copper(II) sulfide

Cat. No. B071980
M. Wt: 95.61 g/mol
InChI Key: BWFPGXWASODCHM-UHFFFAOYSA-N
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Patent
US05223619

Procedure details

1-Methyl-5-(thiocarbamoyl)amino-1H-imidazole-4-carboxamide (3.98 g, 20 mM) was dissolved in 1N sodium hydroxide (160 ml). Copper acetate, H2O (4.6 g, 23 mM) was added and the reaction mixture as then refluxed for 1 hour. After cooling to 50° C. the formed copper sulphide was filtered off. The filtrate was acidified with acetic acid to pH 5.0. The resulting product was filtered off at 25° C. washed with water and dried. Hereby was isolated 3.16 g (96%) of the title compound as a white powder, mp. >300° C. 13C-NMR(1N NaOD) δppm: 170.7; 163.6; 154.0, 141.4; 120.0; 32.2.
Quantity
3.98 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
4.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
96%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([NH:7][C:8](=S)[NH2:9])=[C:5]([C:11]([NH2:13])=[O:12])[N:4]=[CH:3]1.O>[OH-].[Na+].C([O-])(=O)C.[Cu+2].C([O-])(=O)C.[Cu]=S>[CH3:1][N:2]1[CH:3]=[N:4][C:5]2[C:11](=[O:12])[NH:13][C:8]([NH2:9])=[N:7][C:6]1=2 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
3.98 g
Type
reactant
Smiles
CN1C=NC(=C1NC(N)=S)C(=O)N
Name
Quantity
160 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
4.6 g
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]=S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture as then refluxed for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
was filtered off
FILTRATION
Type
FILTRATION
Details
The resulting product was filtered off at 25° C.
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CN1C=2N=C(NC(C2N=C1)=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.16 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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